molecular formula C14H18O4 B12792632 Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate CAS No. 7504-70-3

Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate

Cat. No.: B12792632
CAS No.: 7504-70-3
M. Wt: 250.29 g/mol
InChI Key: FHPJRRVQIHAXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 407883 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 407883 involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. Detailed protocols and conditions for the synthesis of NSC 407883 can be found in specialized chemical literature and databases.

Industrial Production Methods: Industrial production of NSC 407883 requires scaling up the laboratory synthesis methods while maintaining the purity and yield of the compound. This often involves optimizing reaction conditions, using industrial-grade reagents, and employing advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: NSC 407883 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions: Common reagents used in the reactions of NSC 407883 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and reaction times.

Major Products Formed: The major products formed from the reactions of NSC 407883 depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

NSC 407883 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential as a therapeutic agent. In medicine, NSC 407883 is investigated for its potential to treat various diseases. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of NSC 407883 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved provide insights into how NSC 407883 exerts its effects.

Comparison with Similar Compounds

Similar Compounds: NSC 407883 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with similar chemical structures or those that undergo similar reactions.

Uniqueness: The uniqueness of NSC 407883 lies in its specific interactions and reactions, which make it a valuable compound for various applications. Its distinct properties set it apart from other similar compounds, making it a subject of interest in scientific research.

Conclusion

NSC 407883 is a compound with significant potential in various scientific fields Its unique properties and reactions make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry

Properties

CAS No.

7504-70-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate

InChI

InChI=1S/C14H18O4/c1-17-13(15)9-5-8-11-6-3-4-7-12(11)10-14(16)18-2/h3-4,6-7H,5,8-10H2,1-2H3

InChI Key

FHPJRRVQIHAXTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.